2-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core structure with a bromine atom attached to it. This structure is a key scaffold in various chemical syntheses and is particularly valuable in the field of medicinal chemistry due to its potential biological activity.
Synthesis Analysis
The synthesis of related heterocycles has been explored through different methods. For instance, a simple synthesis route for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at positions 2 and 3 from available starting materials . Additionally, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, demonstrating the potential of brominated pyridine derivatives as building blocks in drug discovery .
Molecular Structure Analysis
The molecular structure of related brominated pyridine derivatives has been investigated using various techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing insights into the molecular geometry and intermolecular interactions present in the solid state .
Chemical Reactions Analysis
Brominated pyridine compounds are versatile intermediates in organic synthesis. Carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which were further characterized by spectroscopic techniques and density functional theory (DFT) studies . The reactivity of these compounds has been indicated by molecular electrostatic potential mapping, and their bioactivity has been confirmed experimentally .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular hydrogen bonding, which contribute to its solid-state properties . The nonlinear optical properties of certain brominated pyridine compounds have been computed and found to be greater than those of urea, suggesting potential applications in materials science .
Scientific Research Applications
1. Fibroblast Growth Factor Receptor Inhibitors
- Application Summary: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
- Results: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
2. TNIK Inhibition
- Application Summary: 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK . TNIK is a kinase involved in various cellular processes, and its inhibition can have therapeutic implications.
- Methods of Application: Several series of compounds were designed and synthesized . The specific methods of application or experimental procedures were not detailed in the source.
- Results: Some of the synthesized compounds had potent TNIK inhibition with IC50 values lower than 1 nM .
3. Pyrrolopyrazine Derivatives
- Application Summary: Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole and a pyrazine ring, has been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .
- Methods of Application: This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results: Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
4. Aurora B/C Kinase Inhibition
- Application Summary: 4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase . Aurora kinases play critical roles in cell division, and their inhibition is being explored for potential cancer therapies .
- Results: The synthesized compound GSK1070916 showed potent inhibition of Aurora B/C kinase .
5. IL-2 Inhibition
- Application Summary: 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on IL-2 . IL-2 is a cytokine that plays a crucial role in the immune response, and its inhibition can have therapeutic implications.
- Methods of Application: Several series of compounds were designed and synthesized . The specific methods of application or experimental procedures were not detailed in the source.
- Results: Some of the synthesized compounds showed concentration-dependent IL-2 inhibitory characteristics .
Future Directions
Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-bromo-1H-pyrrolo[2,3-b]pyridine, is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . Other future directions include the development of novel 7-azaindole derivatives and the exploration of their potential as FLT3 inhibitors for the treatment of acute myeloid leukemia .
properties
IUPAC Name |
2-bromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRBNTYNEXFATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621357 | |
Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1083181-25-2 | |
Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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